3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanohydrazide
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Overview
Description
3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanohydrazide is a versatile chemical compound with a unique structure that includes a pyrazole ring substituted with methoxy and nitro groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanohydrazide typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may be catalyzed by acids or bases to facilitate the formation of the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclocondensation reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, strong acids or bases for substitution reactions, and oxidizing agents such as potassium permanganate for oxidation reactions .
Major Products
The major products formed from these reactions include amino derivatives, hydrazine derivatives, and substituted pyrazoles, which can be further utilized in various chemical syntheses .
Scientific Research Applications
3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanohydrazide involves its ability to donate and accept hydrogen bonds due to the presence of the pyrazole ring. This facilitates the establishment of intermolecular interactions, which can influence its reactivity and biological activity. The compound may interact with molecular targets through hydrogen bonding and other non-covalent interactions, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3-methyl-4-nitro-1H-pyrazole: A similar compound used in the preparation of aminopyrazole derivatives.
Hydrazine-coupled pyrazoles: Known for their diverse pharmacological effects, including antileishmanial and antimalarial activities.
Uniqueness
3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanohydrazide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
3-(3-methoxy-4-nitropyrazol-1-yl)propanehydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N5O4/c1-16-7-5(12(14)15)4-11(10-7)3-2-6(13)9-8/h4H,2-3,8H2,1H3,(H,9,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIQNYJSUOUBBET-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN(C=C1[N+](=O)[O-])CCC(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901202339 |
Source
|
Record name | 3-Methoxy-4-nitro-1H-pyrazole-1-propanoic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901202339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1004644-62-5 |
Source
|
Record name | 3-Methoxy-4-nitro-1H-pyrazole-1-propanoic acid hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1004644-62-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methoxy-4-nitro-1H-pyrazole-1-propanoic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901202339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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